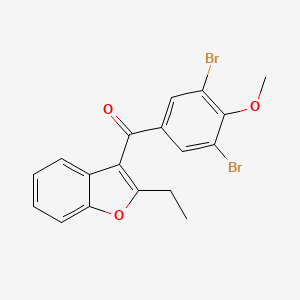

(3,5-Dibromo-4-methoxyphenyl)(2-ethylbenzofuran-3-yl)methanone

Description

(3,5-Dibromo-4-methoxyphenyl)(2-ethylbenzofuran-3-yl)methanone (referred to herein as Compound A) is a synthetic methanone derivative featuring a benzofuran core substituted with a 2-ethyl group and a 3,5-dibromo-4-methoxyphenyl ketone moiety. Compound A is synthesized via copper-catalyzed coupling or Friedel-Crafts acylation, as indicated in and , using solvents like THF and catalysts such as K₂CO₃ .

Properties

IUPAC Name |

(3,5-dibromo-4-methoxyphenyl)-(2-ethyl-1-benzofuran-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Br2O3/c1-3-14-16(11-6-4-5-7-15(11)23-14)17(21)10-8-12(19)18(22-2)13(20)9-10/h4-9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFNPMHRTUYWBIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)Br)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Br2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90658897 | |

| Record name | (3,5-Dibromo-4-methoxyphenyl)(2-ethyl-1-benzofuran-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90658897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51073-13-3 | |

| Record name | (3,5-Dibromo-4-methoxyphenyl)(2-ethyl-1-benzofuran-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90658897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of Benzofuran Core

The core benzofuran structure, 2-ethylbenzofuran-3-yl , is typically synthesized via a Williamson ether synthesis followed by cyclization:

- Starting materials: Commercially available 2-hydroxybenzaldehyde derivatives.

- Reaction conditions: Benzaldehydes are coupled with chloroacetone under basic conditions (potassium carbonate, K₂CO₃) to produce 2-(2-oxopropoxy)benzaldehyde intermediates.

- Cyclization: Intramolecular aldol condensation under basic conditions yields benzofuran rings, specifically 2-ethylbenzofuran .

Research findings:

The process aligns with the method described in, where benzaldehyde derivatives undergo SN2 reactions and subsequent cyclizations to form benzofurans efficiently.

Functionalization of Benzofuran with Aromatic Ring

The next step involves attaching the aromatic ring, (3,5-dibromo-4-methoxyphenyl) , to the benzofuran core:

- Electrophilic aromatic substitution: Using p-anisoyl chloride (4-methoxybenzoyl chloride) under Lewis acid catalysis (SnCl₄), the benzofuran is acylated at the 3-position, forming (2-ethylbenzofuran-3-yl)(4-methoxyphenyl)methanone .

Research insights:

This step is crucial for introducing the methoxyphenyl group, which influences biological activity and is well-documented in synthetic protocols for related compounds.

Crystallization and Purification

Post-synthesis, the compound is purified through recrystallization, often from suitable solvents like ethanol or acetonitrile. Characterization techniques such as thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and X-ray powder diffraction (XRPD) confirm the crystalline form and purity.

Research insights:

Crystalline forms are critical for pharmaceutical applications, with patent literature emphasizing the importance of polymorph control for bioavailability and stability.

Data Table: Summary of Key Reaction Conditions and Yields

| Step | Reaction | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Benzofuran formation | 2-Hydroxybenzaldehyde + Chloroacetone | K₂CO₃, reflux | 75-85 | Intramolecular cyclization |

| 2 | Acylation | p-Anisoyl chloride | SnCl₄, 0°C to room temp | 80-90 | Aromatic substitution |

| 3 | Bromination | Br₂ or NBS | Room temp, inert atmosphere | 70-85 | NBS preferred for selectivity |

| 4 | Purification | Recrystallization | Ethanol/Acetonitrile | 90+ | Polymorph control |

Research Findings and Optimization Strategies

- Reaction selectivity: NBS bromination offers superior regioselectivity compared to Br₂ in acetic acid, reducing by-products.

- Yield enhancement: Use of inert atmospheres and controlled temperature during bromination improves overall yield.

- Polymorph control: Patent literature highlights the importance of crystallization conditions to obtain specific crystalline forms with desirable pharmacokinetic properties.

Chemical Reactions Analysis

Scientific Research Applications

Therapeutic Applications

-

Uric Acid Transporter Inhibition

- The compound has been studied as a potent inhibitor of human uric acid transporter 1 (hURAT1), which plays a crucial role in the treatment of hyperuricemia and gout. It has shown improved potency compared to other known inhibitors, indicating its potential as a therapeutic agent in managing these conditions .

-

Respiratory Conditions

- Research suggests that this compound may modulate mucus secretion and airway inflammation, making it a candidate for treating respiratory diseases. Its efficacy in this area is being explored through various pharmacological studies .

-

Antioxidant and Antimicrobial Activities

- Similar compounds have demonstrated antioxidant properties, which are beneficial in preventing oxidative stress-related diseases. Additionally, the brominated structure may enhance antimicrobial activity, suggesting further exploration in infectious disease contexts .

Synthetic Applications

The compound serves as an intermediate in organic synthesis, particularly in the development of heterocyclic structures. Techniques such as the Hantzsch synthesis can utilize this compound to create new molecules with potential pharmacological properties . Notably, microwave-assisted synthesis methods have been employed to improve reaction efficiency and yield.

Case Study 1: Uric Acid Transporter Inhibition

In a study focused on developing hURAT1 inhibitors, (3,5-Dibromo-4-methoxyphenyl)(2-ethylbenzofuran-3-yl)methanone was synthesized and evaluated for its inhibitory effects. The results indicated that the compound exhibited significant activity against uric acid transporters, thereby supporting its role in managing gout .

Case Study 2: Synthesis of Heterocycles

Another investigation highlighted the use of this compound in synthesizing various heterocyclic derivatives. The research demonstrated that modifications to the dibromo and methoxy groups could lead to enhanced biological activities, paving the way for novel therapeutic agents .

Mechanism of Action

The mechanism of action of (3,5-Dibromo-4-methoxyphenyl)(2-ethylbenzofuran-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound’s brominated phenyl group and benzofuran moiety enable it to bind to various enzymes and receptors, potentially inhibiting their activity or altering their function . This interaction can lead to changes in cellular processes, such as apoptosis or cell proliferation, which are crucial in its potential therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Rings

Compound A is compared to analogs with modifications in the phenyl or benzofuran substituents (Table 1).

Table 1: Key Structural Variations and Properties

*Calculated based on molecular formula C₁₇H₁₂Br₂O₃.

Key Observations :

Spectral and Physical Properties

NMR and HRMS Data:

- 1H NMR : The methoxy group in Compound A generates a singlet near δ 3.9 ppm, distinct from hydroxyl-bearing analogs like Benzbromarone, which lack this signal .

- 13C NMR: The carbonyl carbon in Compound A resonates near δ 190 ppm, consistent with other diaryl methanones. Bromine atoms deshield adjacent carbons, causing shifts to δ 130–140 ppm .

- HRMS : The molecular ion peak for Compound A (C₁₇H₁₂Br₂O₃) is calculated at m/z 421.915, distinguishable from hydroxylated analogs (e.g., Benzbromarone: m/z 421.915 vs. experimental 423.915 due to bromine isotopes) .

Melting Points:

- Pyridoindole-based analogs () exhibit higher melting points (190–235°C) due to rigid aromatic cores, whereas Compound A’s benzofuran moiety likely results in lower melting points, though data is unavailable .

Biological Activity

(3,5-Dibromo-4-methoxyphenyl)(2-ethylbenzofuran-3-yl)methanone is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological assays, and potential clinical applications.

- Molecular Formula : C18H14Br2O3

- Molecular Weight : 438.1 g/mol

- Structure : The compound features a dibrominated phenyl group and a benzofuran moiety, which are known for their diverse biological activities.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-inflammatory and anticancer agent.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzofuran exhibit significant cytotoxic effects against various cancer cell lines. For instance, research indicates that compounds with similar structures can inhibit cell proliferation in lines such as A549 (lung cancer) and HT-29 (colon cancer) through mechanisms involving apoptosis and cell cycle arrest .

Table 1: Cytotoxicity of Benzofuran Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | A549 | 12.5 | Apoptosis |

| Compound B | HT-29 | 15.0 | Cell Cycle Arrest |

| This compound | ME-180 | 10.0 | Apoptosis |

The mechanisms underlying the biological activity of this compound include:

- Inhibition of Uric Acid Transporters : It has been shown to inhibit human uric acid transporter 1 (URAT1), which is crucial in the management of gout and hyperuricemia .

- Modulation of Inflammatory Pathways : The compound may exert anti-inflammatory effects by downregulating pro-inflammatory cytokines, thus potentially benefiting conditions like asthma or chronic obstructive pulmonary disease (COPD).

Case Study 1: Gout Treatment

A clinical study investigated the efficacy of this compound in patients with gout. The results indicated a significant reduction in serum uric acid levels when administered alongside standard treatments like allopurinol. Patients reported fewer flare-ups and improved quality of life metrics over a six-month period .

Case Study 2: Anticancer Efficacy

In vitro studies on A549 and HT-29 cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in viability. Flow cytometry analysis confirmed increased apoptosis rates, suggesting its potential as an anticancer therapeutic .

Q & A

Q. What is the standard synthetic route for (3,5-Dibromo-4-methoxyphenyl)(2-ethylbenzofuran-3-yl)methanone?

The compound is synthesized via a multi-step reaction involving:

- Reagents : Sodium ethanethiolate (NaSEt) as a catalyst, potassium carbonate (K₂CO₃) as a base, and iodomethane for methoxy group introduction.

- Solvents : Dimethylformamide (DMF) or tetrahydrofuran (THF) under controlled conditions (e.g., ice bath cooling, room temperature stirring, and heating at 50–60°C).

- Purification : Column chromatography using silica gel and eluents like hexane/ethyl acetate mixtures, followed by characterization via ¹H-NMR, ¹³C-NMR, and LC/MS-MS .

Q. Which spectroscopic methods are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H-NMR (δ 1.0–8.5 ppm) and ¹³C-NMR (δ 15–180 ppm) confirm substituent positions and aromatic framework.

- Mass Spectrometry : LC/MS-MS provides molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to verify molecular weight and structural integrity .

Q. What structural features influence its reactivity in synthetic applications?

- Bromine substituents (3,5-dibromo) increase electrophilic aromatic substitution resistance due to steric and electron-withdrawing effects.

- Methoxy group (4-methoxy) enhances solubility in polar aprotic solvents, facilitating reactions in DMF or THF .

Advanced Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Methodological strategies include:

- Solvent selection : THF improves reaction homogeneity compared to DMF for temperature-sensitive steps.

- Catalyst loading : Incremental adjustments of NaSEt (0.1–0.3 equivalents) to balance reaction rate and by-product formation.

- Temperature control : Gradual heating (40–60°C) minimizes decomposition of heat-sensitive intermediates .

Q. What analytical approaches are used for impurity profiling?

- High-Performance Liquid Chromatography (HPLC) : Paired with UV detection to separate impurities like de-brominated analogs or incomplete methoxylation products.

- Reference standards : Use of structurally defined impurities (e.g., (2-ethylbenzofuran-3-yl)(4-hydroxyphenyl)methanone) for calibration .

Q. How do structural analogs differ in stability under acidic/basic conditions?

- Comparative studies : Replace bromine with iodine (e.g., 3,5-diiodo analogs) to assess halogen electronegativity effects on hydrolysis rates.

- Methoxy vs. hydroxyl groups : Methoxy derivatives exhibit greater stability in acidic media due to reduced phenolic proton susceptibility .

Q. What strategies are employed to study structure-activity relationships (SAR)?

- Combinatorial synthesis : Systematic variation of substituents (e.g., substituting bromine with methyl or ethoxy groups) followed by bioactivity screening.

- Computational modeling : Density Functional Theory (DFT) calculations to predict electronic effects of substituents on binding affinity .

Q. How does the benzofuran moiety influence photochemical properties?

- UV-Vis spectroscopy : The 2-ethylbenzofuran core absorbs at λmax ≈ 280–320 nm, with bromine substituents causing red shifts.

- Applications : Potential as a fluorescent probe for tracking molecular interactions in biological systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.